molecular formula C25H18BrNO3 B2447835 N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide CAS No. 313262-27-0

N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No. B2447835
CAS RN: 313262-27-0
M. Wt: 460.327
InChI Key: DLDDRYUDUSLBKY-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide, also known as BML-210, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of naphthalene carboxamides and has been found to exhibit potent anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

  • Compounds related to N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide have demonstrated significant antibacterial and antimycobacterial activities. For instance, some N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides exhibited comparable or higher antibacterial activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis than standard drugs like ampicillin or rifampicin (Goněc et al., 2015).

Fluorescent Labeling in HPLC Analysis

  • 2-Bromoacetyl-6-methoxynaphthalene, a compound similar in structure, is used as a fluorogenic labeling reagent in HPLC for separating biologically active carboxylic acids like fatty acids and bile acids. This reagent reacts with these acids to produce fluorescent esters, aiding in their separation and detection (Gatti, Cavrini, & Roveri, 1992).

Chemosensitizing Agents for Cancer

  • N-substituted-6-methoxynaphthalene-2-carboxamides, structurally related to the chemical , have been synthesized and evaluated as potential chemosensitizing agents for cancer. These compounds showed promising results in reversing adriamycin resistance in murine lymphocytic leukemia cell lines (Lokhande, Viswanathan, & Juvekar, 2008).

Antimicrobial Agents

  • N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which are structurally related, have shown potent antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus and M. tuberculosis. These compounds have also demonstrated synergistic effects when combined with other antibiotics (Bąk et al., 2020).

Kinase Inhibition for Cancer Treatment

  • Analogous compounds like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These inhibitors have shown promising results in preclinical cancer models and have been advanced into clinical trials (Schroeder et al., 2009).

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrNO3/c1-30-23-14-18-10-6-5-9-17(18)13-21(23)25(29)27-22-12-11-19(26)15-20(22)24(28)16-7-3-2-4-8-16/h2-15H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDDRYUDUSLBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide

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